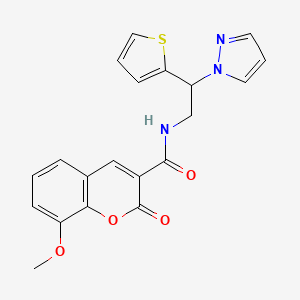

![molecular formula C12H15ClN2 B2877788 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1820711-37-2](/img/structure/B2877788.png)

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1,4-Phenylenediamine reacted readily with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile .Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases . For example, the SMILES string for a similar compound isNCC1=CN (C2=CC=CC=C2)N=C1. [H]Cl .

Applications De Recherche Scientifique

Synthesis of Dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones

This compound can be used in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which are a class of molecules that have shown promise in various pharmacological studies. The synthesis involves a reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .

Development of Antibacterial Agents

Pyrrole derivatives, including those related to the compound , have been studied for their antibacterial properties. The synthesis and characterization of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives have shown potential as antibacterial agents, which could lead to the development of new classes of antibiotics .

Anticancer Research

The pyrrole moiety is a common feature in many anticancer agents. Research into polysubstituted pyrroles has indicated that they can act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors, among other mechanisms. This suggests that the compound could be a precursor in the synthesis of anticancer drugs .

Spectroscopic Studies

The compound’s derivatives have been used in spectroscopic studies to understand the electrochemical and optical properties of related polymers. These studies are crucial for the development of new materials with specific electronic and photonic characteristics .

Chemical Synthesis Research

In chemical synthesis, this compound serves as a building block for creating complex molecules. Its reactivity with various reagents allows for the construction of diverse molecular structures, which can be applied in material science, medicinal chemistry, and other fields of research .

Study of Biological Activity

The diverse biological activity associated with the pyrrole scaffold makes it an interesting subject for study. Researchers have used derivatives of this compound to explore various biological pathways and interactions, contributing to a deeper understanding of cellular processes and potential therapeutic targets .

Mécanisme D'action

Target of Action

The compound 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is a derivative of pyrrole, which has been shown to have a wide range of biological activities . Pyrrole derivatives have been reported as potent inhibitors of Ras farnesyltransferase , an enzyme involved in cell signaling and growth . They have also been found to inhibit dihydrofolate reductase , tyrosine kinase , and cyclin-dependent kinases , all of which play crucial roles in cell proliferation and survival .

Mode of Action

Based on the known activities of similar pyrrole derivatives, it is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function . This can lead to changes in cell signaling pathways, potentially resulting in effects such as reduced cell proliferation or increased cell death .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of Ras farnesyltransferase can disrupt the Ras signaling pathway, which is involved in cell growth and differentiation . Similarly, inhibition of dihydrofolate reductase can affect the folate pathway, which is crucial for DNA synthesis and cell division . Inhibition of tyrosine kinase and cyclin-dependent kinases can also impact various cell signaling pathways, potentially leading to changes in cell proliferation and survival .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits Ras farnesyltransferase, it could potentially reduce cell proliferation or induce cell death, which could have therapeutic implications for diseases characterized by excessive cell growth, such as cancer .

Propriétés

IUPAC Name |

1-(4-pyrrol-1-ylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14;/h2-10H,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWDMHGCZCZUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2877706.png)

![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)

![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)

![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)

![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B2877717.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2877718.png)

![6-methyl-3-{[4-(2-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2877719.png)

![N-(2,4-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2877720.png)